molecular formula C25H23Cl2OP B8033688 (2-Chlorobenzyl)triphenylphosphonium chloride hydrate

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate

Cat. No.: B8033688
M. Wt: 441.3 g/mol
InChI Key: CXPHFFHMPLSNFC-UHFFFAOYSA-M
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Description

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate is a quaternary phosphonium salt characterized by a triphenylphosphine core substituted with a 2-chlorobenzyl group. The hydrate form indicates the presence of water molecules in its crystalline structure, which can influence its stability and solubility. This compound is typically synthesized via nucleophilic substitution reactions, where triphenylphosphine reacts with 2-chlorobenzyl chloride under controlled conditions, followed by purification and hydration . Its primary applications include roles in organic synthesis, such as facilitating Wittig reactions or acting as a phase-transfer catalyst. The 2-chlorobenzyl substituent contributes electron-withdrawing effects, enhancing the electrophilicity of the phosphonium center compared to non-halogenated analogs.

Properties

IUPAC Name

(2-chlorophenyl)methyl-triphenylphosphanium;chloride;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClP.ClH.H2O/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;;/h1-19H,20H2;1H;1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPHFFHMPLSNFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Stoichiometry

The primary synthesis route involves a nucleophilic substitution (SN2) reaction between 2-chlorobenzyl bromide and triphenylphosphine (PPh3). Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon adjacent to the chlorine atom in 2-chlorobenzyl bromide. This results in the formation of the phosphonium cation, which precipitates as a chloride salt upon addition of a chloride source (e.g., NaCl).

Reaction Equation:

2-Chlorobenzyl bromide+PPh3(2-Chlorobenzyl)triphenylphosphonium bromideCl(2-Chlorobenzyl)triphenylphosphonium chloride\text{2-Chlorobenzyl bromide} + \text{PPh}_3 \rightarrow \text{(2-Chlorobenzyl)triphenylphosphonium bromide} \xrightarrow{\text{Cl}^-} \text{(2-Chlorobenzyl)triphenylphosphonium chloride}

Standard Protocol

Adapted from industrial-scale procedures:

  • Reagents:

    • 2-Chlorobenzyl bromide (1.0 equiv, 98% purity)

    • Triphenylphosphine (1.05 equiv, ≥99%)

    • Acetone (anhydrous, 10 mL per gram of substrate)

    • Sodium chloride (1.2 equiv)

  • Procedure:

    • Dissolve 2-chlorobenzyl bromide (10.0 g, 48.5 mmol) and triphenylphosphine (13.2 g, 50.9 mmol) in anhydrous acetone (100 mL).

    • Reflux at 65–70°C under nitrogen for 24 hours.

    • Cool to 25°C and add NaCl (3.4 g, 58.2 mmol) dissolved in deionized water (20 mL).

    • Filter the white precipitate, wash sequentially with cold acetone (50 mL) and diethyl ether (30 mL), and dry under vacuum (0.1 mbar, 40°C).

  • Yield: 82% (15.7 g) as a hygroscopic white solid.

Solvent Optimization and Reaction Kinetics

Solvent Screening

Comparative studies reveal solvent polarity critically affects reaction efficiency:

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
Acetone20.7248298
Dichloromethane8.93187895
THF7.58366590
Ethanol24.3486088

Acetone achieves optimal balance between solubility of reactants and precipitation of the product.

Kinetic Analysis

Pseudo-first-order kinetics were observed with a rate constant k=1.2×104s1k = 1.2 \times 10^{-4} \, \text{s}^{-1} at 70°C. The activation energy (EaE_a) calculated via the Arrhenius equation is 85 kJ/mol, indicating a moderately temperature-sensitive process.

Advanced Purification Techniques

Recrystallization

The crude product is recrystallized from a 2:1 v/v acetone/water mixture to remove unreacted PPh3 and sodium salts. This step increases purity from 90% to 98% but reduces yield by 8–12%.

Chromatographic Methods

Flash chromatography (SiO2, eluent: ethyl acetate/hexane 1:4) resolves byproducts such as triphenylphosphine oxide (Rf = 0.3) from the target compound (Rf = 0.6). However, this method is rarely employed industrially due to scalability constraints.

Characterization and Quality Control

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 7.80–7.45 (m, 15H, PPh3), 4.85 (d, J=14.2HzJ = 14.2 \, \text{Hz}, 2H, CH2), 7.60–7.30 (m, 4H, Ar-H).

  • 31P NMR (162 MHz, DMSO-d6): δ 23.5 ppm (singlet).

  • FT-IR (KBr): 3050 cm⁻¹ (C-H aromatic), 1430 cm⁻¹ (P-C), 1095 cm⁻¹ (Cl⁻).

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a 95% mass loss by 300°C. The hydrate form loses water molecules at 110–120°C.

Industrial-Scale Modifications

Continuous Flow Synthesis

A pilot-scale continuous flow reactor (residence time = 2 h) achieves 79% yield at 70°C, enabling kilogram-scale production with 15% reduced solvent consumption compared to batch processes.

Byproduct Management

Triphenylphosphine oxide (TPPO), a common byproduct, is removed via aqueous extraction (5% HCl, 3×50 mL). Residual TPPO levels are maintained below 0.5% w/w to meet pharmaceutical-grade specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and various nucleophiles. The reactions are typically carried out in organic solvents such as acetone or methanol, under controlled temperature and inert atmosphere to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. In Wittig reactions, the major products are alkenes. In substitution reactions, the products vary based on the nucleophile used .

Scientific Research Applications

Organic Synthesis

Role in Synthesis:

  • Wittig Reactions: This compound serves as a critical reagent in Wittig reactions, facilitating the formation of alkenes from aldehydes and ketones. The mechanism involves the formation of a phosphonium ylide that reacts with carbonyl compounds to yield alkenes and triphenylphosphine oxide as a byproduct .

Key Features:

  • Acts as a phosphonium salt, enhancing the efficiency of coupling reactions.
  • Enables the synthesis of complex organic molecules, making it invaluable in synthetic organic chemistry.

Pharmaceutical Development

Applications in Drug Discovery:

  • Intermediate Synthesis: It is used to create intermediates for pharmaceuticals, particularly compounds with potential therapeutic effects. Its ability to facilitate complex reactions accelerates drug development processes .

Research Insights:

  • Ongoing studies are investigating its potential use in medicinal chemistry, focusing on developing new therapeutic agents that leverage its unique properties.

Material Science

Advanced Material Applications:

  • Polymers and Coatings: The compound is utilized in developing advanced materials where its unique properties contribute to improved performance and stability. This includes applications in coatings that require enhanced durability or specific chemical resistance .

Biological Research

Investigative Uses:

  • Cellular Mechanisms: Researchers employ this compound to investigate cellular mechanisms, particularly in studies involving cell signaling and membrane interactions. Its properties allow for insights into cellular functions and potential therapeutic targets .

Biological Activity:

  • Antimicrobial Properties: Studies indicate that derivatives of triphenylphosphonium exhibit antibacterial activity against various strains of bacteria, including resistant strains. The mechanism often involves disrupting bacterial membrane potential and inhibiting ATP synthesis.

Catalysis

Catalytic Functions:

  • The compound is employed as a catalyst in various chemical reactions, offering advantages such as increased reaction rates and selectivity. This is crucial for optimizing industrial processes where efficiency is paramount .

Table 1: Summary of Applications

Application AreaDescription
Organic SynthesisKey reagent for Wittig reactions; facilitates alkene formation from carbonyls
Pharmaceutical DevelopmentUsed to synthesize intermediates for drugs; potential therapeutic applications
Material ScienceContributes to the development of advanced polymers and coatings
Biological ResearchInvestigates cellular mechanisms; exhibits antimicrobial activity
CatalysisEnhances reaction rates and selectivity in various chemical processes
Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of membrane potential
AnticancerMitochondrial targeting leading to apoptosis
NeuroprotectiveReduction of oxidative stress

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives of triphenylphosphonium exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant infections.

Case Study 2: Cancer Cell Studies

Research involving human cancer cell lines showed that (2-Chlorobenzyl)triphenylphosphonium chloride hydrate induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic events following treatment with this compound.

Case Study 3: Neuroprotection

In models of oxidative stress-induced neuronal injury, treatment with triphenylphosphonium derivatives resulted in reduced cell death and improved mitochondrial function. These findings highlight their potential role in protecting against neurodegenerative disorders.

Mechanism of Action

The mechanism of action of (2-Chlorobenzyl)triphenylphosphonium chloride hydrate involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with aldehydes or ketones to form alkenes. The reaction proceeds through the formation of a phosphonium ylide intermediate, which then undergoes a [2+2] cycloaddition with the carbonyl compound to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between (2-Chlorobenzyl)triphenylphosphonium chloride hydrate and related phosphonium salts:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Hydration/Form
This compound C25H21Cl2P·H2O ~405.3 (anhydrous basis) 2-Chlorobenzyl group (electron-withdrawing) Hydrate
Triphenyl(3,4,5-trimethoxybenzyl)phosphonium chloride monohydrate C28H30ClO4P·H2O ~541.0 3,4,5-Trimethoxybenzyl (electron-donating) Monohydrate
Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride C24H21Cl2NP 426.32 2-Pyridylmethyl (aromatic nitrogen) Hydrochloride salt
Triphenylmethyl chloride (Trt-Cl) C19H15Cl 278.78 Simple trityl group (no benzyl substitution) Anhydrous

Key Observations :

  • Substituent Effects : The 2-chlorobenzyl group in the target compound introduces steric bulk and electron-withdrawing properties, contrasting with the electron-donating trimethoxy group in the trimethoxybenzyl analog . The pyridylmethyl substituent in the hydrochloride salt adds a heteroaromatic ring, influencing solubility and coordination chemistry .
  • Hydration : The hydrate form of the target compound enhances its crystalline stability compared to anhydrous analogs like Trt-Cl, which is prone to hydrolysis .

Reactivity Differences :

  • The 2-chlorobenzyl derivative exhibits higher electrophilicity at the phosphorus center compared to the trimethoxybenzyl analog, making it more reactive in Wittig olefination .
  • The pyridylmethyl analog’s nitrogen atom enables coordination with transition metals, expanding its utility in catalysis compared to the target compound .

Research Findings :

  • X-ray crystallography of the trimethoxybenzyl analog reveals distorted tetrahedral geometry around phosphorus, with bond angles varying by ±3° compared to the target compound due to substituent bulk .
  • The pyridylmethyl analog’s hydrochloride salt exhibits superior thermal stability (decomposition >200°C) compared to the hydrate form of the target compound, which may degrade at lower temperatures .

Biological Activity

(2-Chlorobenzyl)triphenylphosphonium chloride hydrate is a quaternary ammonium compound that has garnered interest in various fields of biological research due to its unique properties. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula for this compound is C21_{21}H20_{20}ClP, with a molecular weight of approximately 367.81 g/mol. It is characterized by high lipophilicity, as indicated by its Log P values, which suggest significant membrane permeability and potential central nervous system activity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that triphenylphosphonium derivatives exhibit antibacterial properties against various strains of bacteria, including resistant strains. The mechanism often involves disruption of bacterial membrane potential and inhibition of ATP synthesis .
  • Anticancer Properties : There is emerging evidence that triphenylphosphonium compounds can selectively target cancer cells due to their preferential accumulation in mitochondria, leading to apoptosis in malignant cells while sparing normal cells. This selectivity is attributed to the enhanced uptake of positively charged phosphonium salts by negatively charged mitochondrial membranes .
  • Neuroprotective Effects : Some studies suggest that these compounds may exert neuroprotective effects by modulating mitochondrial function and reducing oxidative stress, which is particularly relevant in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound include:

  • Mitochondrial Targeting : The positive charge on the phosphonium ion facilitates its accumulation in mitochondria, where it can affect mitochondrial respiration and induce apoptosis in cancer cells.
  • Disruption of Membrane Potential : By integrating into bacterial membranes, these compounds can disrupt the proton motive force necessary for ATP production, leading to cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous tissues .

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of triphenylphosphonium exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those for conventional antibiotics, suggesting a promising alternative for treating resistant infections .
  • Cancer Cell Studies : Research involving human cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic events following treatment with this compound .
  • Neuroprotection : In a model of oxidative stress-induced neuronal injury, treatment with triphenylphosphonium derivatives resulted in reduced cell death and improved mitochondrial function, highlighting their potential role in protecting against neurodegenerative disorders .

Data Tables

Biological ActivityMechanismReference
AntibacterialDisruption of membrane potential
AnticancerMitochondrial targeting leading to apoptosis
NeuroprotectiveReduction of oxidative stress
CompoundMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
16Escherichia coli

Q & A

Basic Research Questions

Q. What is the role of (2-chlorobenzyl)triphenylphosphonium chloride hydrate in the Wittig reaction, and how is it methodologically applied?

  • Answer : This compound acts as a Wittig reagent , facilitating alkene synthesis via ylide intermediates. The methodology involves:

Deprotonation with a strong base (e.g., NaOMe, KOtBu) to generate the ylide.

Reaction with aldehydes/ketones to form alkenes.
Example protocol:

  • Dissolve 1.0 mmol of the phosphonium salt in dry THF.
  • Add 1.2 mmol of base under inert atmosphere.
  • Stir for 30 min, then add 1.0 mmol aldehyde.
  • Isolate the product via column chromatography .

Q. How is this compound synthesized, and what are critical reaction parameters?

  • Answer : Synthesized via quaternization of triphenylphosphine (PPh₃) with 2-chlorobenzyl chloride:

  • Conditions : Reflux in acetonitrile (4–6 h), followed by solvent evaporation and recrystallization (ethanol/water).
  • Key parameters :
ParameterValue/Detail
SolventAcetonitrile
TemperatureReflux (~82°C)
Molar ratio (PPh₃:alkyl halide)1:1.05 (excess alkyl halide)
Yield60–75% after recrystallization
  • Note : Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) .

Q. What purification methods are effective for isolating this compound?

  • Answer :

  • Recrystallization : Use ethanol/water (3:1 v/v) to remove unreacted PPh₃ and byproducts.
  • Column Chromatography : Employ silica gel with dichloromethane/methanol (95:5) for higher purity.
  • Safety : Handle in a fume hood due to irritant properties of chlorobenzyl chlorides .

Advanced Research Questions

Q. How can discrepancies in alkene geometry (E/Z selectivity) be analyzed when using this Wittig reagent?

  • Answer : Steric and electronic effects of the 2-chloro substituent influence selectivity.

  • Methodology :

Compare NMR (¹H, ¹³C) and GC-MS data of products with known standards.

Use X-ray crystallography (e.g., as in ) for absolute configuration determination.

  • Key finding : Bulky substituents on the aldehyde favor trans (E) alkenes due to reduced steric clash during ylide attack .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Answer :

  • Moisture sensitivity : Reacts slowly with water to form HCl (hydrolysis rate: ~0.5% per day at 25°C in humid air) .
  • Thermal stability : Decomposes above 150°C (TGA data shows 5% mass loss at 160°C).
  • Mitigation : Store under argon at –20°C with desiccant.

Q. What strategies optimize stoichiometry in multi-step syntheses involving this reagent?

  • Answer :

  • Use a 10–20% molar excess of the phosphonium salt to compensate for incomplete ylide formation.
  • Case study : In , a 1:1.1 molar ratio of thieno[3,2-c]pyridine to 2-chlorobenzyl chloride achieved 60% yield.
  • Kinetic control : Lower temperatures (0–25°C) favor selective product formation .

Q. Which analytical techniques best characterize this compound and its derivatives?

  • Answer :

  • X-ray crystallography : Resolves phosphonium salt geometry (e.g., P–C bond lengths: 1.80–1.85 Å) .
  • ³¹P NMR : Peaks at δ +20–25 ppm confirm phosphonium structure.
  • Elemental analysis : Validate chloride content (theoretical Cl⁻: 11.2%; experimental: 10.8–11.0%) .

Q. How can competing side reactions (e.g., phosphine oxide formation) be minimized during Wittig reactions?

  • Answer :

  • Workup protocol :

Quench with aqueous NH₄Cl to remove excess base.

Extract with ethyl acetate to isolate alkene, leaving polar byproducts (e.g., Ph₃PO) in the aqueous phase.

  • Yield improvement : Use high-purity reagents and anhydrous solvents to reduce hydrolysis .

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